![molecular formula C9H7BrN6 B1373966 4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole CAS No. 1178290-21-5](/img/structure/B1373966.png)

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole

Übersicht

Beschreibung

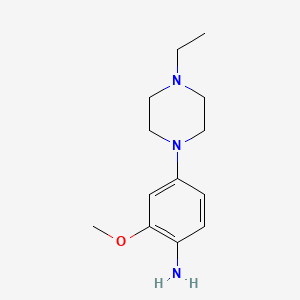

“4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is a heteroaryl halide and a pyrazole derivative . It’s reported to react with titanium tetrachloride to afford binary adducts .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been discussed . Another study discusses the discovery of pyrazolo[3,4-d]pyrimidine and its applications .Molecular Structure Analysis

While specific molecular structure analysis for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” is not available, related compounds such as 1H-pyrazolo[3,4-b]pyridine have been synthesized and their structures analyzed .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the mutagenicity of 4-bromopyrazole has been tested using the L-arabinose forward mutation assay of Salmonella typhimurium .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Bromo-1-methyl-1H-pyrazole, include a refractive index of n20/D 1.531, boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Novel derivatives of this compound have shown significant inhibitory activity against CDK2, with some showing superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Anticancer Activity: Synthesis of Derivatives

Derivatives of this compound have been synthesized and evaluated for their anticancer activity both in vitro and in vivo. Some derivatives have demonstrated promising cytotoxicity against tested cancer cell lines, with certain compounds exhibiting better cytotoxicity than standard drugs like doxorubicin. These derivatives have also been shown to inhibit cell cycle progression and induce apoptosis in cancer cells .

Pharmaceutical Development: Drug Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold of this compound is a valuable intermediate in the synthesis of pharmaceuticals. It has been used to create various biologically active compounds, including inhibitors that have potential therapeutic applications .

Material Science: Formation of Complexes

In material science, this compound has been utilized in the preparation of solid hexacoordinate complexes. These complexes have applications in various fields, including catalysis and materials with specific magnetic or electronic properties .

Biochemistry: Enzymatic Inhibitory Activity

The compound’s derivatives have shown enzymatic inhibitory activity, particularly against CDK2/cyclin A2. This activity is crucial for developing new treatments for diseases where cell cycle dysregulation is a factor .

Molecular Biology: Cell Cycle and Apoptosis Studies

In molecular biology, this compound has been instrumental in studying cell cycle progression and apoptosis induction within cells. Understanding these processes is vital for developing strategies to control cancer and other diseases characterized by abnormal cell growth .

Organic Chemistry: Synthetical Utility

The compound serves as a versatile synthetic intermediate in organic chemistry. Its structural variants have been used to synthesize more complex structures with diverse synthetical, biological, and photophysical properties .

Photophysical Properties: Light-Emitting Materials

Pyrazole derivatives, including this compound, have shown exceptional photophysical properties. These properties are being explored for the development of light-emitting materials and devices, which have applications in displays and lighting technologies .

Safety And Hazards

Zukünftige Richtungen

The future directions for “4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole” and similar compounds could involve their use in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . They may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Eigenschaften

IUPAC Name |

4-(4-bromopyrazol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN6/c1-15-8-7(3-13-15)9(12-5-11-8)16-4-6(10)2-14-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIRUNNCFNFKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)

![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)